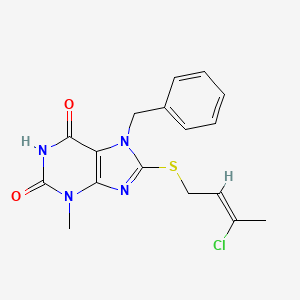
7-Benzyl-8-(3-chloro-but-2-enylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
Beschreibung
7-Benzyl-8-(3-chloro-but-2-enylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione: is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzyl group, a chloro-but-enylsulfanyl group, and a methyl group attached to a purine ring. The purine ring is a heterocyclic aromatic organic compound, which is significant in various biological processes.
Eigenschaften
Molekularformel |
C17H17ClN4O2S |
|---|---|
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
7-benzyl-8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H17ClN4O2S/c1-11(18)8-9-25-17-19-14-13(15(23)20-16(24)21(14)2)22(17)10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,20,23,24)/b11-8- |
InChI-Schlüssel |
DLMIPWXQBRRCMW-FLIBITNWSA-N |
Isomerische SMILES |
C/C(=C/CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C)/Cl |
Kanonische SMILES |
CC(=CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-(3-chloro-but-2-enylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Ring: The purine ring can be synthesized through the condensation of formamide with various aldehydes and ketones under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Chloro-but-enylsulfanyl Group: This step involves the nucleophilic substitution reaction where the purine derivative reacts with 3-chloro-but-2-enylsulfanyl chloride in the presence of a base like sodium hydride.
Methylation: The final step involves the methylation of the purine ring using methyl iodide and a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom, wobei Sulfoxide oder Sulfone gebildet werden.
Reduktion: Reduktionsreaktionen können an der Doppelbindung in der But-enylsulfanylgruppe auftreten und diese in eine Einfachbindung umwandeln.
Substitution: Die Chlorgruppe in der But-enylsulfanyl-Kette kann durch verschiedene Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid oder m-Chlorperbenzoesäure.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nucleophile wie Natriumazid oder Kaliumthiocyanat können unter milden Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Gesättigte But-enylsulfanyl-Derivate.
Substitution: Verschiedene substituierte Purinderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit verschiedenen molekularen Zielen:
Molekulare Ziele: Sie kann an Nukleinsäuren binden und die DNA- und RNA-Synthese stören. Sie kann auch mit Enzymen interagieren, die am Purinstoffwechsel beteiligt sind.
Beteiligte Pfade: Die Verbindung kann wichtige Enzyme im Purinbiosyntheseweg hemmen, was zu antiproliferativen Wirkungen auf schnell teilende Zellen führt.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets:
Molecular Targets: It can bind to nucleic acids, interfering with DNA and RNA synthesis. It may also interact with enzymes involved in purine metabolism.
Pathways Involved: The compound can inhibit key enzymes in the purine biosynthesis pathway, leading to antiproliferative effects on rapidly dividing cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
7-Benzyl-3-methyl-3,7-dihydro-purin-2,6-dion: Fehlt die Chlor-but-enylsulfanylgruppe.
8-(3-Chlor-but-2-enylsulfanyl)-3-methyl-3,7-dihydro-purin-2,6-dion: Fehlt die Benzylgruppe.
7-Benzyl-8-(but-2-enylsulfanyl)-3-methyl-3,7-dihydro-purin-2,6-dion: Fehlt die Chlorgruppe.
Einzigartigkeit
Das Vorhandensein sowohl der Benzyl- als auch der Chlor-but-enylsulfanylgruppe in 7-Benzyl-8-(3-Chlor-but-2-enylsulfanyl)-3-methyl-3,7-dihydro-purin-2,6-dion macht diese Verbindung einzigartig. Diese funktionellen Gruppen tragen zu ihrer ausgeprägten chemischen Reaktivität und potenziellen biologischen Aktivität bei, die sie von ähnlichen Verbindungen abhebt.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


